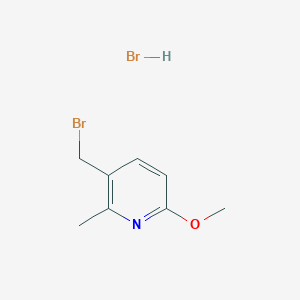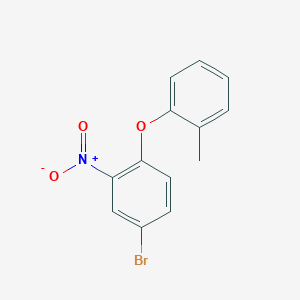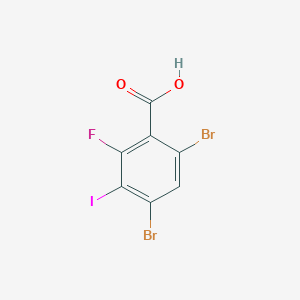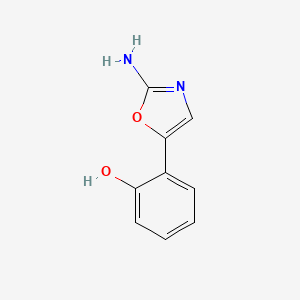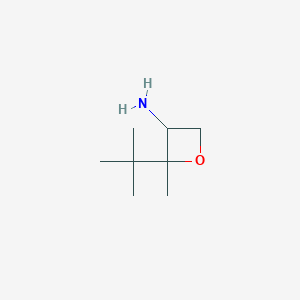
2-(tert-Butyl)-2-methyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-2-methyloxetan-3-amine is an organic compound featuring an oxetane ring substituted with a tert-butyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-2-methyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the tert-butyl and methyl groups. One common method is the cyclization of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-2-methyloxetan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse oxetane-based compounds.
Scientific Research Applications
2-(tert-Butyl)-2-methyloxetan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-2-methyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-2-methyloxetan-3-ol: An alcohol derivative with similar structural features.
2-(tert-Butyl)-2-methyloxetan-3-one: A ketone derivative with comparable reactivity.
2-(tert-Butyl)-2-methyloxetan-3-thiol: A thiol derivative with distinct chemical properties.
Uniqueness
2-(tert-Butyl)-2-methyloxetan-3-amine is unique due to its amine functionality, which imparts distinct reactivity and biological activity compared to its alcohol, ketone, and thiol counterparts. The presence of the tert-butyl and methyl groups also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-tert-butyl-2-methyloxetan-3-amine |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(4)6(9)5-10-8/h6H,5,9H2,1-4H3 |
InChI Key |
NQWZYLXEGQEBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CO1)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


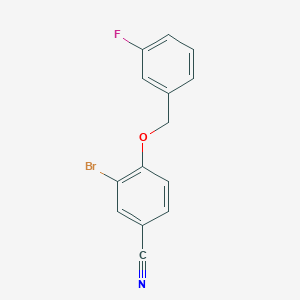
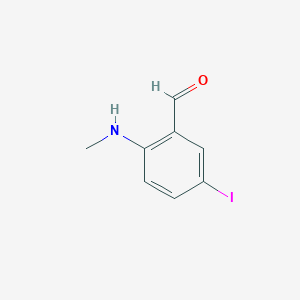

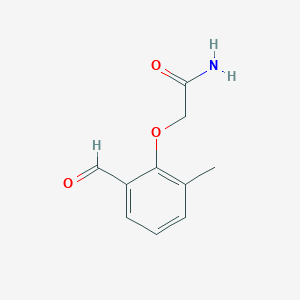
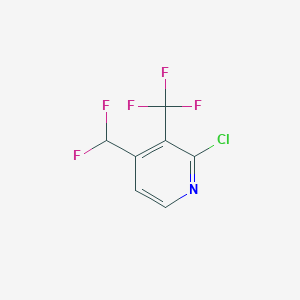
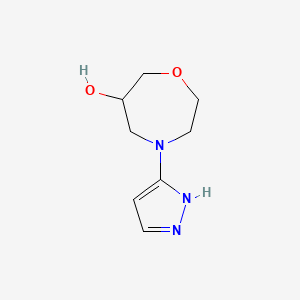
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
